

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B064345

[Get Quote](#)

An In-depth Technical Guide to **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde**, a pivotal intermediate in contemporary organic and medicinal chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of its chemical personality, reactivity, and practical applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing an aldehyde (-CHO), a hydroxyl (-OH), an ethoxy (-OC₂H₅), and a nitro (-NO₂) group. This unique arrangement of functional groups dictates its chemical behavior and utility.

Core Identifiers

Identifier	Value
IUPAC Name	3-ethoxy-4-hydroxy-5-nitrobenzaldehyde [1]
CAS Number	178686-24-3 [1]
Molecular Formula	C ₉ H ₉ NO ₅ [1]
Molecular Weight	211.17 g/mol [1]
InChI	InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3 [1]
SMILES	CCOC1=CC(=CC(=C1O)[O-])C=O [1]

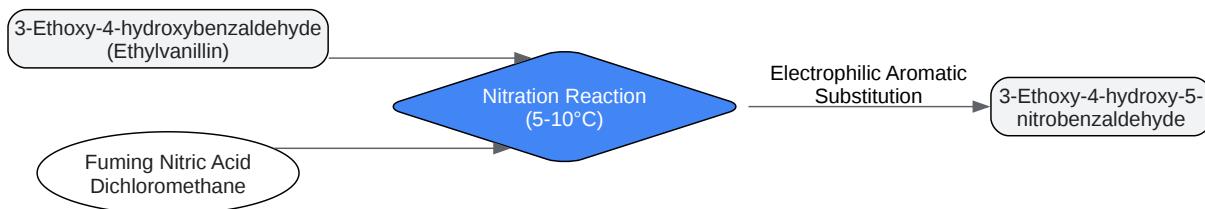
Physicochemical Data

While comprehensive experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Property	Value/Description	Rationale
Appearance	Likely a yellow crystalline solid.	The nitro group and extended conjugation often impart color.
Solubility	Sparingly soluble in water; soluble in common organic solvents like DMSO, acetone, ethyl acetate, and dichloromethane. [2]	The polar functional groups allow for some aqueous solubility, but the aromatic ring and ethoxy group favor organic solvents.
Melting Point	Not definitively reported, but expected to be significantly higher than its precursor, ethylvanillin (74-77 °C), due to increased polarity and potential for intermolecular interactions from the nitro group. [3]	
Boiling Point	High; likely to decompose before boiling at atmospheric pressure.	Aromatic compounds with multiple polar functional groups tend to have high boiling points.

Spectroscopic and Structural Elucidation

Confirming the identity and purity of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** relies on a combination of spectroscopic techniques.[\[4\]](#)


Technique	Expected Observations
¹ H NMR	<p>Aldehyde Proton (-CHO): A singlet significantly downfield, around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.</p> <p>[4] Aromatic Protons: Two singlets in the aromatic region, with their precise shifts determined by the cumulative electronic effects of the four substituents.</p> <p>Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.</p> <p>Ethoxy Group (-OCH₂CH₃): A characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.[4]</p>
¹³ C NMR	<p>Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically >190 ppm.</p> <p>Aromatic Carbons: Six distinct signals, with carbons attached to oxygen appearing downfield. The carbon bearing the nitro group will also be significantly deshielded.</p> <p>Ethoxy Carbons: Two signals in the aliphatic region.</p>
Infrared (IR)	<p>O-H Stretch: A broad band around 3200-3500 cm⁻¹.</p> <p>C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.</p> <p>C-H Stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.</p> <p>C=O Stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.</p> <p>N-O Stretch (nitro): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).</p> <p>C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.</p>
Mass Spectrometry (MS)	<p>Molecular Ion (M⁺): A peak corresponding to the molecular weight of 211.17.</p> <p>High-resolution mass spectrometry would confirm the elemental composition of C₉H₉NO₅.[1]</p>

Synthesis and Reaction Chemistry

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a product of electrophilic aromatic substitution, serving as a versatile precursor for more complex molecules.[\[4\]](#)

Synthesis via Nitration of Ethylvanillin

The primary route to this compound is the nitration of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl and ethoxy groups direct the incoming electrophile (the nitronium ion, NO_2^+).

[Click to download full resolution via product page](#)

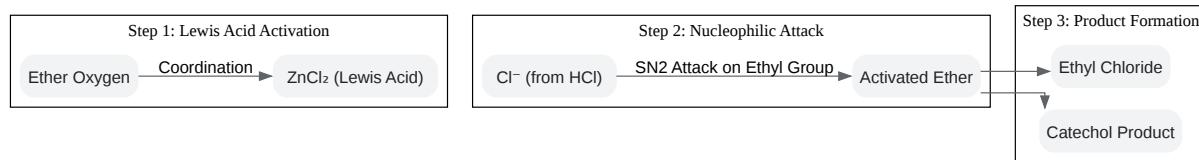
Caption: Synthesis of **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**.

Experimental Protocol: Synthesis of **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**[\[5\]](#)

- **Rationale:** This protocol utilizes fuming nitric acid as the source of the nitronium ion electrophile. Dichloromethane is an inert solvent, and the low reaction temperature is critical to control the exothermic reaction and prevent over-nitration or side product formation.[\[4\]](#)
- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in dichloromethane.
- **Cooling:** Cool the solution to between 5°C and 10°C using an ice-water bath.[\[4\]](#)
- **Addition of Nitrating Agent:** Add fuming nitric acid (approximately 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

- Reaction: After the addition is complete, stir the mixture at a lower temperature, around 3°C, for an additional 30 minutes to ensure the reaction goes to completion.[4][5]
- Workup: The resulting solid product is collected by filtration, washed with cold dichloromethane and water to remove residual acid and unreacted starting material, and then dried under vacuum.

Key Reactions and Mechanisms


The reactivity of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** is governed by its functional groups. The aldehyde is susceptible to oxidation and nucleophilic addition, while the aromatic ring can undergo further substitutions or modifications of its existing groups.[4]

A. Oxidation of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate or chromic acid, yielding 3-ethoxy-4-hydroxy-5-nitrobenzoic acid. This transformation is a fundamental step in modifying the electronic and steric properties of the molecule for further synthesis.[4]

B. Cleavage of the Ethoxy Group (Dealkylation)

A significant transformation is the cleavage of the ethoxy ether to yield the corresponding catechol derivative, 3,4-dihydroxy-5-nitrobenzaldehyde.[4] This reaction is crucial for synthesizing compounds like Entacapone, a COMT inhibitor.[5] A patented method utilizes a robust Lewis acid system.[6]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for ethoxy group cleavage.

Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde[5][6]

- Rationale: This protocol employs zinc chloride as a Lewis acid to activate the ethoxy group, making it a better leaving group. Hydrochloric acid provides the nucleophile (Cl^-) and maintains an acidic environment. The high temperature provides the necessary activation energy for the ether cleavage.
- Mixing Reagents: Combine **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** (1 part by weight), zinc chloride (3 parts by weight), and 37% hydrochloric acid (0.75 parts by weight) in a suitable reaction vessel.[5]
- Heating: Heat the stirred mixture to 90°C and maintain this temperature for approximately 17 hours.[5][6]
- Precipitation: After the reaction period, dilute the mixture with water and cool it to 3°C to precipitate the crude product.
- Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum.[5] Further purification can be achieved by recrystallization from a solvent like toluene with activated carbon to remove colored impurities.[6]

C. Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for building molecular complexity. It readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Knorr synthesis, to form a wide array of heterocyclic structures like chalcones and azoles.[4]

Applications in Research and Drug Development

The unique substitution pattern of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** makes it a valuable building block:

- Pharmaceutical Scaffolds: It serves as a key intermediate in the synthesis of pharmaceutically active compounds. The ability to dealkylate the ethoxy group to a catechol

and reduce the nitro group to an amine provides two handles for further functionalization.[\[4\]](#)
[\[5\]](#)

- Enzyme Inhibitors and Prodrugs: The nitro-catechol structure is a known pharmacophore. The nitro group can be readily reduced to an amine, making it a useful feature in the design of prodrugs or compounds that target specific enzymes.[\[4\]](#)
- Advanced Materials: It is used in the development of novel dyes and as a ligand for creating metal-organic frameworks (MOFs), leveraging the coordinating ability of its hydroxyl and aldehyde groups.[\[4\]](#)

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[8\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke when handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[\[8\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[7\]](#)[\[8\]](#)
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[\[7\]](#)[\[8\]](#)
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[\[7\]](#)
 - Ingestion: Do NOT induce vomiting. Give a glass of water. Contact a poison control center or doctor.[\[7\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde** | C9H9NO5 | CID 584878 - PubChem. [\[Link\]](#)
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P
- Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde - Metascience. [\[Link\]](#)
- 3-Ethoxy-4-hydroxybenzaldehyde - ChemBK. [\[Link\]](#)
- WO/1996/009274 NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - WIPO P
- 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity - BioCrick. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b064345#3-ethoxy-4-hydroxy-5-nitrobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com